molecular formula C9H10FN3O3 B15216593 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine CAS No. 405238-91-7

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine

Cat. No.: B15216593
CAS No.: 405238-91-7
M. Wt: 227.19 g/mol
InChI Key: KXCHLAARWGPSAG-XNCJUZBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine is a synthetic nucleoside analog. This compound is notable for its unique structure, which includes a fluorine atom and a deoxygenated sugar moiety. It has garnered significant interest in the fields of medicinal chemistry and antiviral research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Fluorination: Introduction of the fluorine atom into the sugar moiety.

    Deoxygenation: Removal of oxygen atoms from specific positions on the sugar ring.

    Glycosylation: Attachment of the modified sugar to the cytosine base.

Reaction conditions for these steps may involve the use of strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes critical for the replication process, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar compounds include other nucleoside analogs such as:

    Zidovudine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.

    Lamivudine (3TC): Another antiretroviral drug used to treat HIV and hepatitis B.

    Emtricitabine (FTC): Used in combination with other medications to treat HIV.

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in improved efficacy, reduced resistance, and better tolerability compared to other nucleoside analogs .

Properties

CAS No.

405238-91-7

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

IUPAC Name

4-amino-1-[(2S,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8-/m0/s1

InChI Key

KXCHLAARWGPSAG-XNCJUZBTSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@H](O2)CO)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.